molecular formula C23H22FN5O2 B2736161 3-[(4-fluorophenyl)methyl]-1,7-dimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 844456-48-0

3-[(4-fluorophenyl)methyl]-1,7-dimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No. B2736161
CAS RN: 844456-48-0
M. Wt: 419.46
InChI Key: CFAMTXDCIBXKQN-UHFFFAOYSA-N
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Description

3-[(4-fluorophenyl)methyl]-1,7-dimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C23H22FN5O2 and its molecular weight is 419.46. The purity is usually 95%.
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Scientific Research Applications

Crystallographic Insights

Studies on structurally similar compounds, such as various 7-aryl-substituted pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones, have revealed intricate details about molecular interactions and crystal structures. These insights include the formation of dimers through hydrogen bonds and pi-pi stacking interactions, highlighting the compound's potential in understanding molecular assembly and design principles in solid-state chemistry (Trilleras et al., 2009).

Medicinal Chemistry Applications

Research into pyrido and pyrimidine derivatives often focuses on their biological activities, such as urease inhibition. For example, studies on 5-substituted-8-methyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-diones and related compounds have explored their potential as urease inhibitors, offering a glimpse into the therapeutic applications of these compounds in treating diseases associated with urease activity (Rauf et al., 2010).

Material Science and Photophysical Properties

The design and synthesis of pyrimidine-phthalimide derivatives demonstrate the versatility of pyrimidine derivatives in creating materials with novel photophysical properties. These compounds exhibit solid-state fluorescence and solvatochromism, making them interesting candidates for materials science applications, such as fluorescent probes and sensors (Yan et al., 2017).

Supramolecular Chemistry

The study of ureidopyrimidones, which share a similar pyrimidine core to the compound , has highlighted their strong dimerization capabilities via quadruple hydrogen bonding. This property is significant for supramolecular chemistry, where the creation of complex molecular assemblies through non-covalent interactions is a key area of interest (Beijer et al., 1998).

properties

IUPAC Name

3-[(4-fluorophenyl)methyl]-1,7-dimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN5O2/c1-15-12-27(18-6-4-3-5-7-18)22-25-20-19(28(22)13-15)21(30)29(23(31)26(20)2)14-16-8-10-17(24)11-9-16/h3-11,15H,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFAMTXDCIBXKQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=C(C=C4)F)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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